molecular formula C21H18N4O6S B12448781 3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide

3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B12448781
M. Wt: 454.5 g/mol
InChI Key: ZTIGRMGRXZHXMW-UHFFFAOYSA-N
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Description

3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a methyl group and a nitrophenylsulfonyl hydrazinyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide core, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenylsulfonyl)benzamide: Similar structure but lacks the methyl and hydrazinyl groups.

    4-methyl-N-(2-nitrophenyl)benzamide: Similar structure but lacks the sulfonyl and hydrazinyl groups.

Uniqueness

The uniqueness of 3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C21H18N4O6S

Molecular Weight

454.5 g/mol

IUPAC Name

3-methyl-N-[4-[[(2-nitrophenyl)sulfonylamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H18N4O6S/c1-14-5-4-6-16(13-14)20(26)22-17-11-9-15(10-12-17)21(27)23-24-32(30,31)19-8-3-2-7-18(19)25(28)29/h2-13,24H,1H3,(H,22,26)(H,23,27)

InChI Key

ZTIGRMGRXZHXMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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